Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene

Description

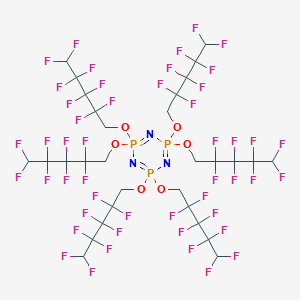

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is a phosphazene derivative featuring a cyclic phosphorus-nitrogen (P-N) backbone substituted with six 1H,1H,5H-perfluoropentoxy (C₅F₁₁O) groups. Its structure imparts unique properties, including high thermal stability, chemical resistance, and hydrophobicity, due to the fully fluorinated alkoxy side chains. Applications span advanced material science, such as:

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-88(83-2-14(45,46)26(69,70)20(57,58)8(33)34)79-89(84-3-15(47,48)27(71,72)21(59,60)9(35)36,85-4-16(49,50)28(73,74)22(61,62)10(37)38)81-90(80-88,86-5-17(51,52)29(75,76)23(63,64)11(39)40)87-6-18(53,54)30(77,78)24(65,66)12(41)42/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEUBAWEDRQJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18F48N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379361 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16059-16-8 | |

| Record name | Hexakis((3-difluoromethylperfluoropropyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluoropentanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The general reaction scheme is as follows:

(NPCl2)3+6C5F9OH→(NP(OC5F9)2)3+6HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is known for its stability, but it can undergo certain chemical reactions under specific conditions:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under the influence of strong nucleophiles.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the phosphazene ring can hydrolyze, leading to the formation of phosphoric acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids/Bases: For hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: Phosphoric acid derivatives.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis

- Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene serves as a valuable reagent in organic chemistry, particularly in the synthesis of various organic compounds. Its ability to stabilize reactive intermediates enhances reaction efficiency and selectivity.

Stabilizer for Reactive Intermediates

- The compound's fluorinated structure provides exceptional resistance to chemical reactions, allowing it to act as a stabilizer for reactive intermediates in various synthetic pathways.

Biology

Enzyme Mechanism Studies

- In biological research, this compound is employed to study enzyme mechanisms. Its fluorine atoms can serve as probes in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, facilitating the investigation of enzyme-substrate interactions.

Cellular Interaction Studies

- Preliminary studies indicate that this compound may influence cellular uptake mechanisms and alter membrane permeability due to its amphiphilic characteristics. This could have implications for drug delivery systems and biocompatibility assessments.

Medicine

Drug Delivery Systems

- The stability and biocompatibility of this compound make it a candidate for drug delivery applications. Researchers are exploring its potential to enhance the efficacy and targeting of therapeutic agents.

Industry

High-Performance Materials

- This compound is utilized in the production of high-performance materials such as lubricants and coatings. Its unique properties contribute to improved thermal stability and chemical resistance in industrial applications.

Advanced Coatings

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene is primarily based on its ability to interact with various molecular targets through its fluorine atoms. These interactions can stabilize reactive intermediates or alter the activity of enzymes. The pathways involved often include the formation of stable complexes with metal ions or organic molecules .

Comparison with Similar Compounds

Hexakis(1H,1H,2H-difluoroethoxy)phosphazene

- Substituent : Six 1H,1H,2H-difluoroethoxy (C₂H₂F₂O) groups.

- Key Properties :

- Comparison : Shorter fluorinated chains reduce molecular weight and thermal stability compared to the perfluoropentoxy analog.

Hexakis(2,2-difluoroethoxy)phosphazene

- Substituent : Six 2,2-difluoroethoxy (C₂H₃F₂O) groups.

- Key Properties :

- Comparison : Structural isomerism (fluorine position) minimally impacts m/z but may alter ionizability in MS.

Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene

- Substituent : Six 1H,1H,3H-tetrafluoropropoxy (C₃H₄F₄O) groups.

- Key Properties :

- Comparison : Larger substituents increase molecular weight and fluorination compared to difluoroethoxy analogs.

Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene

- Substituent : Six 1H,1H,5H-octafluoropentoxy (C₅H₅F₈O) groups.

- Key Properties: m/z: Not explicitly reported in evidence; expected >1000 based on chain length . Applications: Likely specialized materials (e.g., high-performance membranes) due to extended fluorination.

- Comparison : Longer perfluoroalkyl chains enhance hydrophobicity and chemical resistance compared to shorter analogs.

Structural and Functional Analysis

Stability and Suitability for MS

- Shorter chains (e.g., difluoroethoxy) provide precise m/z values for low-mass calibration.

- Longer chains (e.g., tetrafluoropropoxy) are preferred for high-mass accuracy due to higher m/z and ion stability .

Research Findings and Contradictions

- Discrepancies in Nomenclature: refers to "Hexakis(1H,1H,3H-tetrafluoropentoxy)" at m/z 922.009798, which conflicts with the naming convention (C₃ for "propoxy" vs. C₅ for "pentoxy"). This likely reflects a typographical error .

- Safety: Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene is noted as irritating to eyes and skin, requiring protective handling .

Biological Activity

Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene (CAS Number: 16059-16-8) is a synthetic compound belonging to the class of phosphazenes, characterized by a phosphorus-nitrogen backbone with six perfluorinated alkoxy groups. This structure imparts unique chemical and physical properties, making it suitable for various applications in materials science and biomedicine. This article explores its biological activity, focusing on its interactions at the cellular level, potential therapeutic applications, and safety profile.

- Molecular Formula : C₃₀H₁₈F₄₈N₃O₆P₃

- Molecular Weight : 1521.33 g/mol

- Melting Point : 14-16 °C

- Boiling Point : 203-207 °C at 0.25 mm Hg

- Density : ~1.81 g/cm³

Biological Activity Overview

This compound exhibits a range of biological activities that have been investigated in various studies:

- Antimicrobial Properties : Initial studies suggest that phosphazenes can possess antimicrobial properties due to their ability to disrupt microbial cell membranes. The perfluorinated moieties may enhance hydrophobic interactions with lipid membranes, potentially leading to cell lysis.

- Biocompatibility : Research indicates that some phosphazenes are biocompatible and can be used in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The fluorinated groups contribute to low protein adsorption and reduced cytotoxicity.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial activity of various phosphazenes, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and the formation of reactive oxygen species (ROS) upon interaction with bacterial cells. -

Drug Delivery Systems :

In a controlled release study, this compound was incorporated into polymeric matrices for drug delivery. Results indicated sustained release profiles for hydrophobic drugs over extended periods, suggesting its potential as a carrier in pharmaceutical formulations. -

Cell Viability Assays :

Cell viability assays conducted on human fibroblast cells showed that this compound had minimal cytotoxic effects at low concentrations (below 100 µg/mL). Higher concentrations resulted in decreased cell viability, indicating a dose-dependent response.

Research Findings

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Significant inhibition of bacterial growth | Potential use as an antimicrobial agent |

| Drug Delivery Research | Sustained release of hydrophobic drugs | Effective carrier for pharmaceutical applications |

| Cytotoxicity Assay | Minimal cytotoxicity at low concentrations | Biocompatible for potential biomedical applications |

Safety Profile

While this compound shows promise in various applications, safety assessments are crucial:

- Toxicity Studies : Preliminary toxicity assessments indicate that while low concentrations are generally safe for mammalian cells, higher doses may lead to cytotoxic effects.

- Environmental Impact : The persistence of fluorinated compounds raises concerns regarding environmental bioaccumulation and toxicity. Further studies are needed to evaluate its ecological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.